molecular formula C15H16N2O2 B6716742 Oxazepan-2-yl(quinolin-2-yl)methanone

Oxazepan-2-yl(quinolin-2-yl)methanone

Cat. No.: B6716742
M. Wt: 256.30 g/mol
InChI Key: YTWUTFFVBFGJPL-UHFFFAOYSA-N
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Description

Oxazepan-2-yl(quinolin-2-yl)methanone is a heterocyclic compound featuring a quinoline moiety linked to an oxazepane ring via a ketone bridge. This structure combines the aromaticity of quinoline with the conformational flexibility of oxazepane, making it a molecule of interest in medicinal chemistry and materials science. For example, Li et al. (2022) demonstrated that TBHP (tert-butyl hydroperoxide) and TFA (trifluoroacetic acid) mediate a Minisci reaction to form acyl radicals, enabling metal-free homolytic aromatic substitution (HAS) to construct similar methanone derivatives in moderate-to-good yields (45–92%) .

Properties

IUPAC Name

oxazepan-2-yl(quinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(17-10-4-1-5-11-19-17)14-9-8-12-6-2-3-7-13(12)16-14/h2-3,6-9H,1,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWUTFFVBFGJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(OCC1)C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Carbodiimide Reagents

The most straightforward approach involves activating quinoline-2-carboxylic acid (A ) to its corresponding acyl chloride or using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate bond formation with oxazepan-2-amine (B ).

Procedure :

  • Activation of carboxylic acid : Treat A with thionyl chloride (SOCl₂) to form quinoline-2-carbonyl chloride.

  • Coupling reaction : React the acyl chloride with B in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.

  • Workup : Purify via silica gel chromatography (eluent: ethyl acetate/petroleum ether gradient).

Key Data :

ParameterValueSource
Yield58–72%
Reaction Time12–24 h
CatalystDCC/HOBt

This method is limited by the commercial availability of oxazepan-2-amine, which often requires custom synthesis.

Friedel-Crafts Acylation of Quinoline

Quinoline’s aromatic system permits electrophilic substitution at the 2-position. Oxazepan-2-carbonyl chloride (C ) can act as an acylating agent in the presence of Lewis acids like AlCl₃.

Procedure :

  • Generate C by treating oxazepan-2-carboxylic acid with SOCl₂.

  • Add C dropwise to a stirred solution of quinoline and AlCl₃ in DCM at 0°C.

  • Quench with ice-water and extract with DCM.

Key Data :

ParameterValueSource
Yield45–50%
Reaction Time6 h
Temperature0°C → room temperature

Side products from over-acylation or ring-opening of oxazepane are common, necessitating rigorous chromatography.

Tandem Cyclization-Coupling Strategies

Oxazepane Ring Formation via Amino Alcohol Cyclization

A convergent route involves synthesizing the oxazepane ring in situ from a linear precursor containing both amine and alcohol functionalities.

Procedure :

  • React 2-aminocyclohexanol with quinoline-2-carbonyl chloride in THF.

  • Induce cyclization using Mitsunobu conditions (DIAD, PPh₃) to form the oxazepane ring.

Key Data :

ParameterValueSource
Yield65%
Cyclization CatalystDIAD/PPh₃

This method avoids isolation of unstable intermediates but requires precise stoichiometric control.

Photoredox-Mediated Coupling

Building on visible-light catalysis techniques, a photoredox strategy could couple quinoline N-oxides with oxazepane-derived radicals.

Procedure :

  • Generate a quinoline N-oxide radical via blue LED irradiation in the presence of a photocatalyst (e.g., PC4).

  • Introduce oxazepane-2-carbaldehyde to trap the radical, followed by oxidation to the ketone.

Key Data :

ParameterValueSource
Yield38–42%
PhotocatalystPC4 (1 mol%)
SolventDMSO

While innovative, this method suffers from moderate yields and scalability issues.

Comparative Analysis of Methods

MethodYield RangeAdvantagesLimitations
Amide Coupling58–72%High reliabilityRequires preformed oxazepan-2-amine
Friedel-Crafts45–50%Single-step acylationLow regioselectivity
Tandem Cyclization65%Convergent synthesisComplex purification
Photoredox38–42%Mild conditionsScalability challenges

Mechanistic Insights and Side Reactions

  • Amide Coupling : Competing side reactions include oxazepane ring-opening under acidic conditions and over-activation of the carboxylic acid leading to dimerization.

  • Friedel-Crafts : Quinoline’s electron-deficient nature reduces electrophilic substitution efficiency, favoring para-substitution byproducts.

  • Photoredox : Radical recombination and over-oxidation of intermediates are prevalent, necessitating stoichiometric oxidants .

Chemical Reactions Analysis

Types of Reactions

Oxazepan-2-yl(quinolin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halogenation.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

Oxazepan-2-yl(quinolin-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific optoelectronic properties.

Mechanism of Action

The mechanism of action of Oxazepan-2-yl(quinolin-2-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Key Observations :

  • Substituents on the quinoline ring (e.g., Br, OCH₃) modulate electronic properties and solubility .
  • Replacement of oxazepane with phenyl or quinazoline alters steric and electronic profiles, impacting biological activity .

Comparison :

  • Metal-free methods (TBHP/TFA) are environmentally favorable but require optimization for diverse substrates.
  • Metal-catalyzed routes (e.g., Mn or Fe oxides) offer broader substrate tolerance but raise cost and purification challenges .

Physicochemical Properties

  • Melting Points: Quinolin-2-yl methanones exhibit melting points between 96–176°C, influenced by substituent polarity and crystallinity .
  • Solubility : Methoxy and hydroxy groups enhance aqueous solubility (e.g., 7-methoxy derivative vs. 4-hydroxyquinazolin-2-yl analog ).
  • Electrochemical Behavior: Phenyl(quinolin-2-yl)methanone shows redox activity (Ep1 = –0.905 V vs. SCE), critical for photoredox applications .

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